
Methyl 2-amino-3-chloro-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methyl ester group on the benzene ring. This compound is primarily used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-chloro-5-methylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-amino-3-chloro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro group.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include the corresponding alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-chloro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and chloro groups allows it to participate in hydrogen bonding and other interactions, influencing its activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-5-chloro-3-methylbenzoate: Similar structure but different positioning of the chloro and methyl groups.
Methyl 2-amino-3-chloro-4-methylbenzoate: Another isomer with a different arrangement of substituents on the benzene ring.
Uniqueness
Methyl 2-amino-3-chloro-5-methylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
methyl 2-amino-3-chloro-5-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 |
Clave InChI |
SSSRJDNRESBPLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


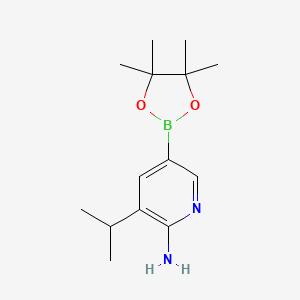
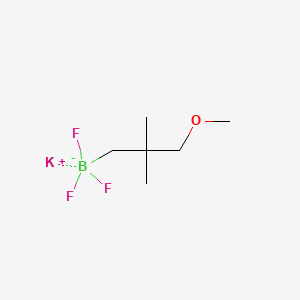

![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)

![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
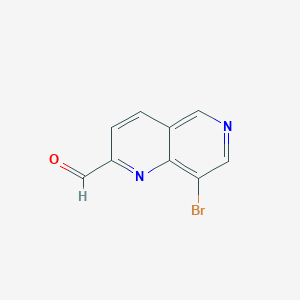
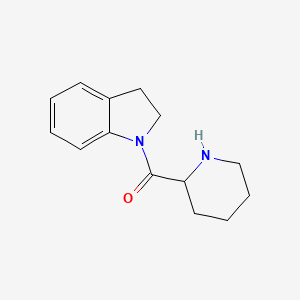


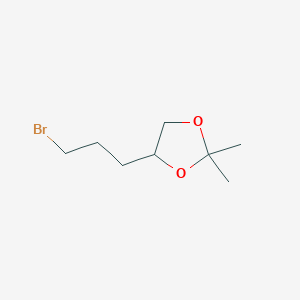

![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)
